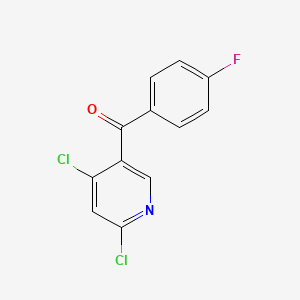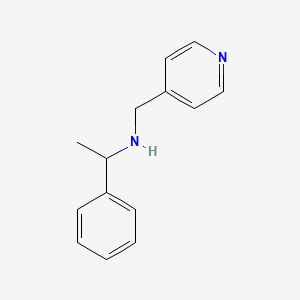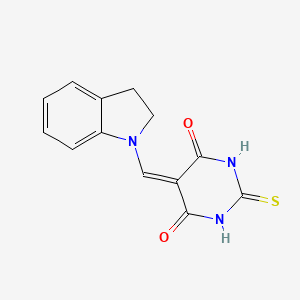
5-(Indolinylmethylene)-2-thioxo-1,3-dihydropyrimidine-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Indolinylmethylene)-2-thioxo-1,3-dihydropyrimidine-4,6-dione, also known as indolinone or IDP, is a heterocyclic compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound has a unique structure that makes it an attractive candidate for drug design, as well as other applications in materials science and biochemistry.
Wirkmechanismus
The mechanism of action of IDP is not fully understood, but studies have shown that it can inhibit various enzymes and proteins involved in cancer cell proliferation and survival. Additionally, IDP has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
Studies have shown that IDP can induce apoptosis in cancer cells, leading to a reduction in tumor growth. Additionally, IDP has been shown to have anti-inflammatory effects and can reduce oxidative stress in cells. However, the effects of IDP on normal cells and tissues are not fully understood, and more research is needed to determine its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of IDP is its high yield during synthesis, making it a cost-effective compound for research. Additionally, IDP has been extensively studied for its potential applications in drug design, making it a well-characterized compound. However, one limitation of IDP is its potential toxicity, as studies have shown that it can have cytotoxic effects on normal cells. Additionally, more research is needed to determine the optimal dosage and administration of IDP for various applications.
Zukünftige Richtungen
There are many potential future directions for research on IDP. One area of focus could be the development of IDP-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, more research is needed to determine the optimal dosage and administration of IDP for various applications. Other potential future directions for research on IDP include its use in materials science and the development of new organic semiconductors. Overall, IDP is a promising compound with many potential applications in various fields, and more research is needed to fully understand its potential.
Synthesemethoden
The synthesis of IDP can be achieved through various methods, including the condensation reaction of indoline-2,3-dione with thiourea and formaldehyde. This method yields a high yield of the compound, making it a popular choice for researchers. Other methods include the reaction of isatin with thiourea and formaldehyde, as well as the reaction of indole-2,3-dione with thiosemicarbazide.
Wissenschaftliche Forschungsanwendungen
IDP has been extensively studied for its potential applications in drug design. This compound has been shown to have significant anti-cancer activity, with studies showing that it can induce apoptosis in cancer cells. Additionally, IDP has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Other potential applications for IDP include its use as a fluorescent probe in biological imaging and its use in the development of organic semiconductors.
Eigenschaften
IUPAC Name |
5-(2,3-dihydroindol-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c17-11-9(12(18)15-13(19)14-11)7-16-6-5-8-3-1-2-4-10(8)16/h1-4,7H,5-6H2,(H2,14,15,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULCQAYAAZIUAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C=C3C(=O)NC(=S)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2914880.png)

![N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide](/img/structure/B2914883.png)


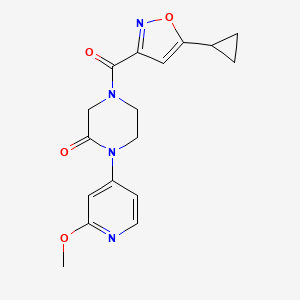
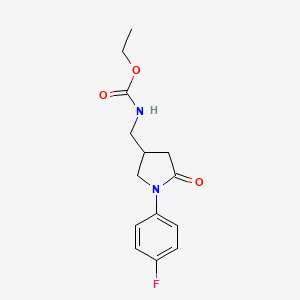
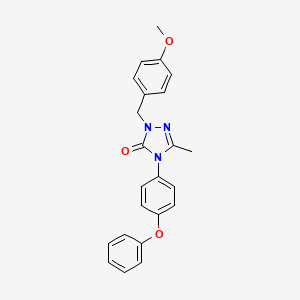

![Spiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2914892.png)
